Broad Proteome-Wide Target Engagement
In a comparative chemoproteomic study, the alkyne-bearing probe analog of ibrutinib (PF-06658607) was shown to engage 247 protein targets, whereas a sterically hindered t-Bu fumarate probe analog engaged only 7 targets [1]. This 35-fold difference in target engagement breadth underscores PF-06658607's utility in comprehensive off-target mapping, whereas the t-Bu analog is suited for highly selective BTK engagement.
| Evidence Dimension | Number of protein targets engaged in proteome-wide profiling |
|---|---|
| Target Compound Data | 247 protein targets |
| Comparator Or Baseline | t-Bu fumarate ibrutinib probe analog: 7 protein targets |
| Quantified Difference | 35-fold higher target engagement breadth |
| Conditions | Chemical proteomic target enrichment using click chemistry followed by LC-MS/MS |
Why This Matters
For researchers requiring a tool to map comprehensive covalent drug-target interactions, PF-06658607 provides the broad coverage essential for identifying potential off-target liabilities, whereas the comparator's narrow profile is unsuitable for this purpose.
- [1] Montaño, J.L., et al. Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ACS Chem. Biol. 2022, 17, 6, 1440-1449. View Source
